2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic Acid
Overview
Description
2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic acid is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The chloro-substituted phenyl ring at the fourth position of the thiazole ring has been indicated to improve antibacterial activity .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic acid can be achieved through several synthetic pathways. One common method involves the reaction of 2-chloro-1,3-thiazole-5-carboxylic acid with a suitable benzoic acid derivative under specific conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent like methanol . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave irradiation or one-pot multicomponent reactions. These methods can enhance the yield and purity of the final product while reducing the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The thiazole ring and benzoic acid moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the thiazole or benzoic acid moieties .
Scientific Research Applications
2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1,3-thiazole-5-carboxylic acid
- 2,4-disubstituted thiazoles
- Benzothiazole derivatives
Uniqueness
2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic acid is unique due to its specific combination of a thiazole ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other similar compounds, it may offer enhanced stability, reactivity, or biological activity .
Properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c12-11-13-5-7(17-11)6-16-9-4-2-1-3-8(9)10(14)15/h1-5H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDAGJCCVJCZJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CN=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377402 | |
Record name | 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886360-91-4 | |
Record name | 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.